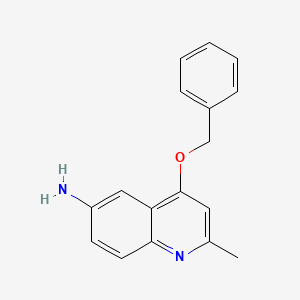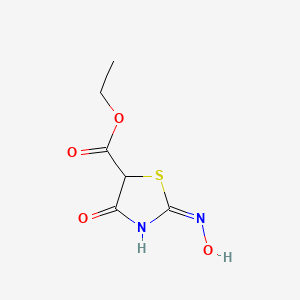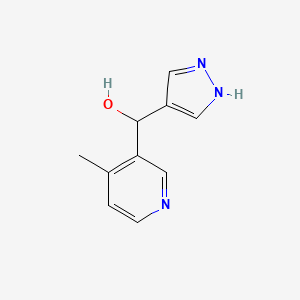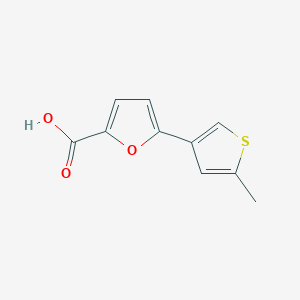
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of an oxolane ring attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxypropanoic acid and oxirane.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of suitable solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(oxolan-3-yl)propanoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxolane ring, leading to ring-opening and formation of linear amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Linear amino alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme mechanisms and designing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to mimic natural amino acids allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(oxolan-3-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(tetrahydrofuran-3-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-amino-3-(oxolan-2-yl)propanoic acid: Differing in the position of the oxolane ring attachment.
Uniqueness
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the oxolane ring. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
XXVHEYJMCXECKB-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1[C@H](CC(=O)O)N |
Canonical SMILES |
C1COCC1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)






![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


